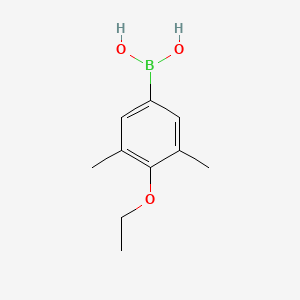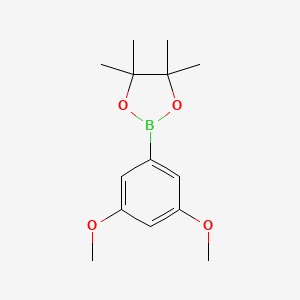![molecular formula C6H5N3O2 B1316147 Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione CAS No. 918538-04-2](/img/structure/B1316147.png)
Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione
Vue d'ensemble
Description
Pyrrolo[2,1-f][1,2,4]triazine is a unique fused heterocycle that contains an N–N bond with a bridgehead nitrogen . It is an integral part of several kinase inhibitors and nucleoside drugs such as avapritinib and remdesivir . It has been recognized for its numerous activities against diverse therapeutic targets .
Synthesis Analysis
Various synthetic strategies have been developed to synthesize pyrrolo[2,1-f][1,2,4]triazine, either starting from triazine or pyrrole . The synthetic methods towards this compound are classified into six distinct categories: synthesis from pyrrole derivatives, synthesis via bromohydrazone, synthesis via formation of triazinium dicyanomethylide, multistep synthesis, transition metal-mediated synthesis, and rearrangement of pyrrolooxadiazines .Applications De Recherche Scientifique
Cancer Therapy
Pyrrolo[2,1-f][1,2,4]triazine: derivatives have been identified as potent kinase inhibitors, playing a significant role in targeted cancer therapy. Kinase inhibitors are crucial in the treatment of cancer as they specifically target proteins or enzymes that are dysregulated in cancer cells. This compound is an integral part of several kinase inhibitors, such as avapritinib, which are used in cancer treatment .
Antiviral Drugs
The scaffold of Pyrrolo[2,1-f][1,2,4]triazine is found in nucleoside drugs like remdesivir, which is used to treat viral infections. The compound’s structure allows it to be incorporated into the viral RNA, thereby inhibiting the virus’s replication process .
Pain Management
Researchers have discovered Pyrrolo[2,1-f][1,2,4]triazine-based inhibitors of adaptor protein 2-associated kinase 1 (AAK1), which is a potential therapeutic target for the treatment of neuropathic pain. By inhibiting AAK1, these compounds can potentially replicate the phenotype of AAK1 knockout mice, which show a reduced response to persistent pain .
Synthesis Efficiency
The compound has been utilized in a diversity-oriented synthesis approach, which is designed to be pot, atom, and step economic. This method allows for the construction of 2-heteroaryl-substituted derivatives via copper-promoted reactions, demonstrating the compound’s versatility and efficiency in chemical synthesis .
Novel Structural Motifs
Pyrrolo[2,1-f][1,2,4]triazine is used in the synthesis of novel structural motifs through one-pot copper (II)-catalyzed coupling-cyclization. This process leads to the creation of small molecules with a broad substrate scope, showcasing the compound’s utility in developing new chemical entities .
Pharmaceutical Production
This compound serves as a key starting material in the production of antiviral medications, such as remdesivir. A scalable and facile methodology has been developed for its synthesis, utilizing simple structural units and optimizing the process for higher yields .
Mécanisme D'action
Target of Action
Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione is a unique bicyclic heterocycle that has shown numerous activities against diverse therapeutic targets . It is an integral part of several kinase inhibitors and nucleoside drugs . The primary targets of Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione are specific proteins or enzymes that are dysregulated in diseases such as cancer .
Mode of Action
The mode of action of Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione involves its interaction with its targets, leading to changes in their function. For instance, it has been suggested to inhibit neuraminidase . In the case of kinase inhibitors, the molecule binds in the ATP pocket of the enzyme, engaging in hydrogen-bonding interactions with the Asp127 (carbonyl) and Cys129 (carbonyl and N-H) in the hinge region .
Biochemical Pathways
Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione affects various biochemical pathways. As a kinase inhibitor, it impacts the signaling pathways regulated by these kinases . These include pathways involved in cell proliferation and survival, which are often dysregulated in cancer .
Result of Action
The result of the action of Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione at the molecular and cellular level is the inhibition of its target enzymes, leading to changes in the downstream signaling pathways . This can result in the slowing of cellular proliferation in diseases like cancer .
Safety and Hazards
While the specific safety and hazards of Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione are not detailed in the search results, it is worth noting that it is a part of several kinase inhibitors and nucleoside drugs . Therefore, its safety and hazards would likely be associated with its use in these contexts.
Orientations Futures
Pyrrolo[2,1-f][1,2,4]triazine has shown promising potential in drug research due to its wide range of biological activities . It is an active structural motif of several drugs and has attracted considerable interest among medicinal chemists . Therefore, future research may continue to explore its potential uses in the development of new drugs.
Propriétés
IUPAC Name |
1H-pyrrolo[2,1-f][1,2,4]triazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2/c10-5-4-2-1-3-9(4)8-6(11)7-5/h1-3H,(H2,7,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTRWCPNROUMPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1)C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50575571 | |
| Record name | Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50575571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione | |
CAS RN |
918538-04-2 | |
| Record name | Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50575571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main finding of the research paper "Synthesis of a new bridgehead nitrogen heterocyclic system. Pyrrolo [2,1‐f]‐1,2,4‐triazine derivatives"?
A1: The paper details a novel synthetic route for creating pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione derivatives. The researchers discovered that 1-ureidopyrroles, specifically types 6a and 6b synthesized using a previously established method [], can be cyclized under basic conditions to yield the target compounds [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

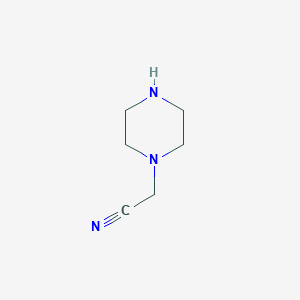

![5H-Pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B1316067.png)
![Acetic acid, [(2-methyl-6-nitrophenyl)amino]oxo-, ethyl ester](/img/structure/B1316068.png)
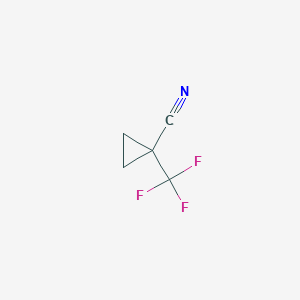



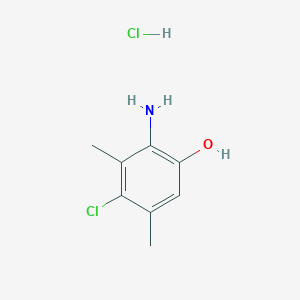
![(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]-N-methylethanamine](/img/structure/B1316087.png)


